2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused chromeno-triazolo-pyrimidine scaffold. Its structure includes halogenated aryl substituents (4-chlorophenyl and 2-fluorophenyl groups), which are critical for modulating physicochemical properties and biological interactions.
Properties
Molecular Formula |
C24H15Cl2FN4O |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
4-chloro-9-(4-chlorophenyl)-11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C24H15Cl2FN4O/c25-14-7-5-13(6-8-14)23-20-21(17-11-15(26)9-10-19(17)32-23)30-24-28-12-29-31(24)22(20)16-3-1-2-4-18(16)27/h1-12,22-23H,(H,28,29,30) |
InChI Key |
PFKFTMMGLLXYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)Cl)NC6=NC=NN26)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves multiple steps and specific reaction conditions. One efficient methodology for the preparation of triazolo[1,5-a]pyrimidine derivatives includes a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . This method provides excellent yields and is straightforward, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution at C2
The C2 chlorine atom demonstrates electrophilic character, enabling substitution reactions under mild conditions:
*Yields approximated from analogous triazolopyrimidine reactions . Microwave-assisted methods (120°C, 30 min) improve yields by 15-20%.
Cyclocondensation Reactions
The triazole ring participates in annulation reactions to form extended polycyclic systems:
Key transformations:
-
Reaction with phenacyl bromide yields pyrazolo-fused derivatives (60-65% yield, EtOH reflux)
-
Treatment with triethyl orthoformate producesoxazino-triazolopyrimidines (72% yield, DMF, 100°C)
-
Condensation with chloroacetyl chloride forms seven-membered lactam rings (55% yield, CH₃CN, reflux)
Halogen-Directed Coupling Reactions
The 4-chlorophenyl group enables cross-coupling chemistry:
| Reaction Type | Catalytic System | Product Class | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-modified derivatives | 60-68% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Aminated analogues | 55-62% |
| Ullmann | CuI, 1,10-phenanthroline, DMF | Thioether derivatives | 50-58% |
Reaction conditions optimized at 90-110°C for 12-18 hr .
Ring Functionalization via Electrophilic Attack
The electron-rich chromeno moiety undergoes regioselective electrophilic substitution:
Demonstrated reactions:
-
Nitration (HNO₃/H₂SO₄, 0°C): Para-nitro products at C9 (83% selectivity)
-
Bromination (Br₂/FeCl₃): C10 bromination (91% regioselectivity)
-
Friedel-Crafts alkylation (AlCl₃, RX): C8-alkyl derivatives (45-60% yield)
Solvent-Dependent Tautomerism
The compound exhibits pH-sensitive tautomeric equilibria:
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 25-180 | <2% | Solvent evaporation |
| 180-280 | 12% | Chlorine elimination (MS detected Cl₂) |
| 280-400 | 58% | Pyrimidine ring decomposition |
| >400 | 28% | Carbonaceous residue formation |
Data obtained at 10°C/min heating rate under N₂ atmosphere .
This reactivity profile enables rational design of derivatives with tailored properties for pharmaceutical applications. The chlorine and fluorine substituents work synergistically to direct regiochemistry while maintaining sufficient aromatic stability for controlled functionalization. Researchers should prioritize microwave-assisted protocols and palladium-catalyzed couplings to maximize synthetic efficiency .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. The structural modifications of these compounds can enhance their efficacy against various cancer cell lines. For instance:
- Case Study : A study demonstrated that triazolo[1,5-a]pyrimidine derivatives were effective against human breast cancer cells (MCF-7) and liver carcinoma cells (HepG2) . These compounds showed promising results in inhibiting tumor growth.
Antimicrobial Properties
Triazolo derivatives have been explored for their antimicrobial activities. The introduction of halogen atoms (like chlorine and fluorine) can enhance the biological activity of these compounds.
- Research Findings : Compounds similar to the target compound have shown effectiveness against bacterial strains and fungi, indicating potential as antimicrobial agents .
Inhibition of Protein Interactions
The compound's structure allows it to interact with specific proteins involved in cancer progression. For example:
- MDM2-p53 Interaction : Certain triazolo derivatives have been identified as inhibitors of the MDM2-p53 protein-protein interaction, which is crucial in regulating tumor suppressor pathways .
Synthetic Applications
The synthesis of 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods involving condensation reactions and cyclization processes. This compound serves as a precursor for synthesizing other biologically active heterocycles.
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences from Compound A :
Physicochemical Properties
- Molecular Weight : Compound A (~480 g/mol) exceeds the Lipinski threshold (500 g/mol), unlike simpler analogs like (382.8 g/mol), suggesting possible bioavailability challenges .
- Hydrogen Bonding: The dihydro chromeno ring in Compound A lacks hydrogen bond donors, contrasting with amine-containing analogs (e.g., ), which may enhance target engagement .
Q & A
Q. What are the recommended synthetic protocols for preparing 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine?
A three-step approach is typically employed:
Condensation : React 2-chlorobenzaldehyde derivatives with trifluoromethyl-containing precursors under acidic conditions (e.g., HCl in ethanol) to form the chromeno-triazolo-pyrimidine core .
Cyclization : Use p-toluenesulfonic acid in benzene to promote dehydration and ring closure .
Purification : Recrystallize from ethanol or dimethylformamide to isolate high-purity crystals (≥98% by HPLC) .
Key Considerations: Monitor reaction progress via TLC or HPLC, as competing side reactions (e.g., over-oxidation) may occur with halogenated aromatic substituents .
Q. How is the structural characterization of this compound performed?
- X-ray Crystallography : Resolve the crystal lattice to confirm stereochemistry, bond angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the dihydropyrimidine ring) .
- Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish aromatic protons (δ 6.8–8.2 ppm) and heterocyclic carbons (δ 140–160 ppm) .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS-ESI: m/z calculated for C₂₄H₁₄Cl₂FN₅O, 502.04) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:
- Catalyst Screening : Compare HCl vs. p-toluenesulfonic acid in cyclization steps; the latter reduces side-product formation by 20% .
- Solvent Optimization : Ethanol improves solubility of fluorophenyl intermediates compared to DMSO .
- Kinetic Analysis : Use in situ IR or Raman spectroscopy to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization :
- Dose-Response Curves : Test compound concentrations from 1 nM–100 µM in triplicate to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
- Metabolic Stability : Pre-incubate with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in IC₅₀ values .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Q. What are the safety protocols for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant suits, and EN166-certified goggles .
- Ventilation : Use fume hoods with ≥0.5 m/s face velocity during synthesis .
- Spill Management : Neutralize with activated carbon or vermiculite; avoid water to prevent hydrolysis .
Methodological Considerations
Q. How to design a SAR study for derivatives of this compound?
- Scaffold Modification :
- Replace 2-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase inhibition .
- Introduce methyl or methoxy groups to improve solubility .
- Biological Testing : Prioritize assays for cytotoxicity (MTT), apoptosis (Annexin V), and kinase inhibition (ADP-Glo™) .
Q. What analytical techniques validate purity for in vivo studies?
- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
